molecular formula C8H3Cl5O3 B15081833 Pentachlorophenoxyacetic acid CAS No. 2877-14-7

Pentachlorophenoxyacetic acid

Cat. No.: B15081833
CAS No.: 2877-14-7
M. Wt: 324.4 g/mol
InChI Key: OBEUDXCKNSDQIL-UHFFFAOYSA-N
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Description

Pentachlorophenoxyacetic acid is a synthetic organic compound with the molecular formula C8H3Cl5O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use in various industrial and agricultural applications. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorophenoxyacetic acid can be synthesized through the chlorination of phenoxyacetic acid. The process involves the substitution of hydrogen atoms on the phenoxy ring with chlorine atoms. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where phenoxyacetic acid is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pentachlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.

Major Products:

    Oxidation: Chlorinated quinones and carboxylic acids.

    Reduction: Less chlorinated phenoxyacetic acid derivatives.

    Substitution: Phenoxyacetic acid derivatives with various functional groups.

Scientific Research Applications

Pentachlorophenoxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on plant growth and development, as well as its potential use as a herbicide.

    Medicine: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of pentachlorophenoxyacetic acid involves its interaction with cellular components and enzymes. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. The compound’s high chlorine content also contributes to its antimicrobial properties by disrupting microbial cell membranes and enzyme functions.

Comparison with Similar Compounds

Pentachlorophenoxyacetic acid can be compared with other chlorinated phenoxyacetic acids, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties but lower chlorine content.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with intermediate chlorine content and similar applications.

Uniqueness: this compound’s high chlorine content makes it more effective in certain applications, particularly where higher reactivity and stronger antimicrobial properties are desired. this also makes it more toxic and environmentally persistent compared to its less chlorinated counterparts.

Properties

CAS No.

2877-14-7

Molecular Formula

C8H3Cl5O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenoxy)acetic acid

InChI

InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15)

InChI Key

OBEUDXCKNSDQIL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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